KDM5A Enzymatic Potency: CPI-455 vs. First-Generation Inhibitor PBIT
CPI-455 inhibits full-length KDM5A with an IC50 of 10 ± 1 nM in TR-FRET enzymatic assays [1]. In contrast, the first-generation KDM5 inhibitor PBIT exhibits an IC50 of approximately 6 µM against KDM5A (~600-fold weaker) . This potency difference directly determines the achievable intracellular concentrations needed for target engagement and dictates whether KDM5 inhibition can be achieved at concentrations compatible with cellular viability assays without solvent toxicity.
| Evidence Dimension | KDM5A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 10 ± 1 nM (full-length KDM5A, TR-FRET assay) |
| Comparator Or Baseline | PBIT: ~6,000 nM (full-length KDM5A) |
| Quantified Difference | CPI-455 is approximately 600-fold more potent than PBIT against KDM5A |
| Conditions | Full-length human KDM5A; TR-FRET assay using H3(1-21)K4me3 peptide substrate; 30–40 min incubation |
Why This Matters
The 600-fold potency gap means that cellular KDM5A engagement studies with PBIT require high micromolar concentrations that risk solvent toxicity and off-target effects, while CPI-455 achieves full target inhibition at concentrations below 1 µM, enabling clean pharmacodynamic readouts in cell-based assays.
- [1] Vinogradova M, et al. Nat Chem Biol. 2016;12(7):531-8. PMID: 27214401. View Source
